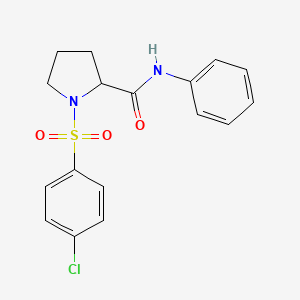

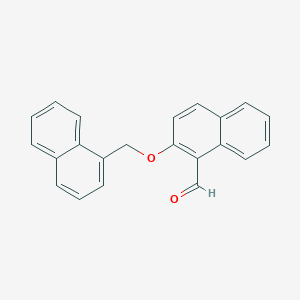

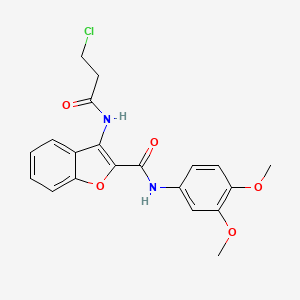

![molecular formula C15H14N4O4S B2483737 N-(4,6-dimethylpyrimidin-2-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide CAS No. 438488-94-9](/img/structure/B2483737.png)

N-(4,6-dimethylpyrimidin-2-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of chemicals with potential biological activities due to their structural features. Compounds with similar structures have been synthesized and studied for their various biological activities, including anti-inflammatory and anticonvulsant properties. The presence of a pyrimidinyl group and a dioxido-benzoisothiazolyl group suggests a potential for specific chemical reactivity and interactions.

Synthesis Analysis

The synthesis of related compounds typically involves cyclocondensation reactions, where precursor molecules undergo ring closure in the presence of catalysts such as anhydrous zinc chloride or through the action of microwave-assisted synthesis. These methods allow for the creation of complex heterocyclic structures central to the compound's potential biological activities (Nikalje, Hirani, & Nawle, 2015).

Molecular Structure Analysis

Molecular structure analysis of similar compounds often involves techniques like X-ray crystallography and density functional theory (DFT). These methods confirm the precise arrangement of atoms within the molecule and provide insights into the conformational preferences and electronic structure, essential for understanding the compound's reactivity and interactions with biological targets (Geng et al., 2023).

Chemical Reactions and Properties

Compounds with similar structural motifs participate in a variety of chemical reactions, including cycloadditions, substitutions, and transformations involving their functional groups. These reactions can modify the compound's structure to enhance its biological activity or to attach it to other molecules for targeted delivery (Benghiat & Crooks, 1983).

Aplicaciones Científicas De Investigación

Radiopharmaceutical Applications

The synthesis and development of radioligands for imaging translocator proteins with positron emission tomography (PET) have seen significant contributions from pyrimidine derivatives. For example, the novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds designed for labeling with fluorine-18, facilitates in vivo imaging of neuroinflammatory processes, demonstrating the potential of pyrimidine derivatives in neurology and oncology research (Dollé et al., 2008).

Antimicrobial Research

Pyrimidinone and oxazinone derivatives fused with thiophene rings synthesized from pyridines have shown good antibacterial and antifungal activities, indicating the role of pyrimidine-based compounds in developing new antimicrobial agents. These findings highlight the chemical versatility of pyrimidine compounds in addressing resistance to conventional antibiotics and the need for novel antimicrobial strategies (Hossan et al., 2012).

Anti-inflammatory and Analgesic Agents

The creation of novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives showcases the application of pyrimidine derivatives in synthesizing anti-inflammatory agents. These compounds have demonstrated promising activity in both in vitro and in vivo models, underscoring the therapeutic potential of pyrimidine derivatives in inflammation and pain management (Nikalje et al., 2015).

Neuroinflammation Imaging

Novel pyrazolo[1,5-a]pyrimidines related to specific radioligands have been synthesized and evaluated for binding the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research provides a foundation for developing PET radiotracers for in vivo imaging of neuroinflammation, contributing to the diagnosis and study of neurological diseases (Damont et al., 2015).

Propiedades

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4S/c1-9-7-10(2)17-15(16-9)18-13(20)8-19-14(21)11-5-3-4-6-12(11)24(19,22)23/h3-7H,8H2,1-2H3,(H,16,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGMOWKRXCPBEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-dimethylpyrimidin-2-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzo[e][1,3]benzothiazol-2-yl-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2483655.png)

![1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride](/img/no-structure.png)

![3,5-bis(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2483658.png)

![(6-Cyclopropylpyrimidin-4-yl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B2483659.png)

![(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2483660.png)

![1-[4-[4-(Hydroxymethyl)phenyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2483664.png)

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2483667.png)

![2-(benzylthio)-N-(4-fluorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483670.png)

![(E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2483672.png)

![N-[(4-benzylmorpholin-2-yl)methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2483676.png)